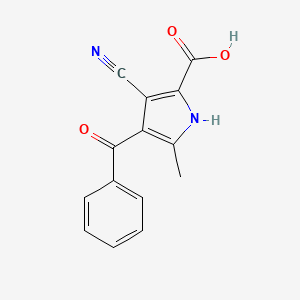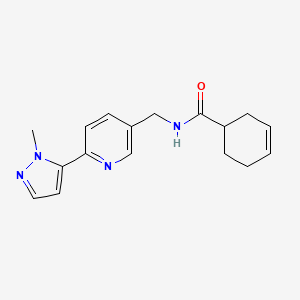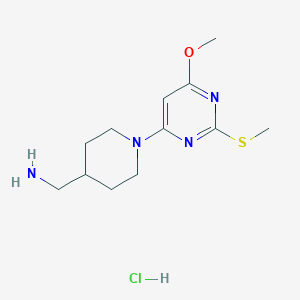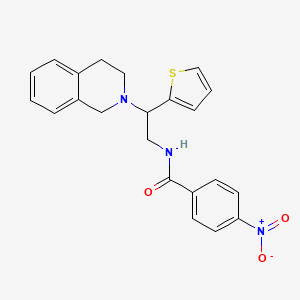![molecular formula C20H34O3Si B2423315 {6-[(叔丁基二甲基硅烷基)氧基]-2,5,7,8-四甲基-3,4-二氢-2H-1-苯并吡喃-2-基}甲醇 CAS No. 228114-44-1](/img/structure/B2423315.png)
{6-[(叔丁基二甲基硅烷基)氧基]-2,5,7,8-四甲基-3,4-二氢-2H-1-苯并吡喃-2-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is a complex organic compound with the molecular formula C20H34O3Si. This compound is characterized by its unique structure, which includes a silyl ether group and a chromanol core. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
Chemistry
In chemistry, {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The chromanol core is similar to that of vitamin E, which is known for its ability to scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, researchers are investigating the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its stability and bioactive properties.
作用机制
Target of Action
It’s known that tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They react with various functional groups, such as alcohols, to form silyl ethers .
Mode of Action
The compound, as a TBDMS ether, can react with alcohols to form silyl ethers under mild conditions . This reaction is part of its role as a protecting group in organic synthesis. The TBDMS group shields reactive sites on a molecule during a chemical reaction, preventing unwanted reactions at these sites .
Biochemical Pathways
Tbdms ethers, including this compound, are known to play a significant role in various synthetic transformations . They are involved in the synthesis of complex molecules, including pharmaceuticals .
Pharmacokinetics
In this case, the presence of the TBDMS group may affect the compound’s solubility, stability, and reactivity, which in turn can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action largely depends on the context in which it is used. As a protecting group in organic synthesis, its action results in the protection of reactive sites on a molecule, enabling selective reactions to occur at other sites . This can lead to the synthesis of complex molecules with high selectivity and yield .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and the outcome of the reaction . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol typically involves multiple steps. One common method starts with the preparation of the chromanol core, followed by the introduction of the silyl ether group. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the chromanol core.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various alcohols or hydrocarbons.
相似化合物的比较
Similar Compounds
Vitamin E (Tocopherol): Both compounds share a chromanol core, but vitamin E lacks the silyl ether group.
Chromanol Derivatives: Various chromanol derivatives exist with different substituents, which can alter their chemical and biological properties.
Uniqueness
The presence of the silyl ether group in {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol makes it unique compared to other chromanol derivatives. This group can enhance the compound’s stability and potentially improve its bioavailability, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3Si/c1-13-14(2)18-16(10-11-20(7,12-21)22-18)15(3)17(13)23-24(8,9)19(4,5)6/h21H,10-12H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOPTSULYPVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
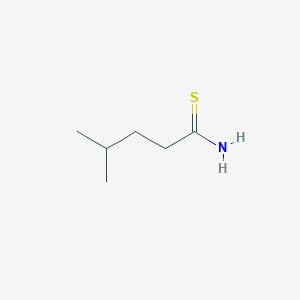
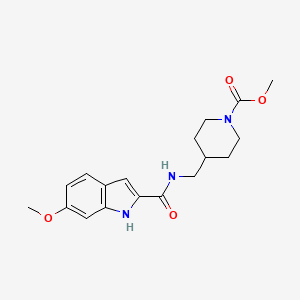
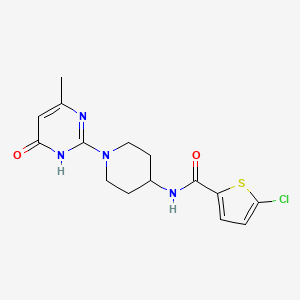
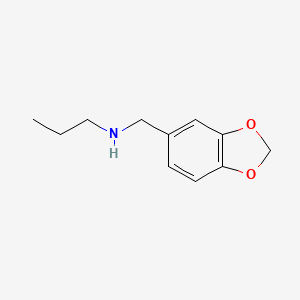
![7-(2,5-Dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423238.png)
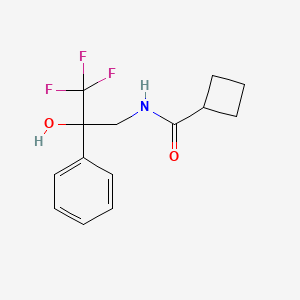
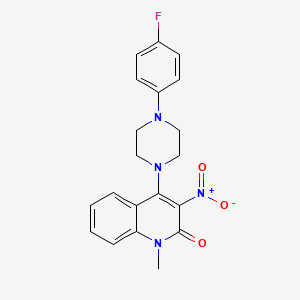
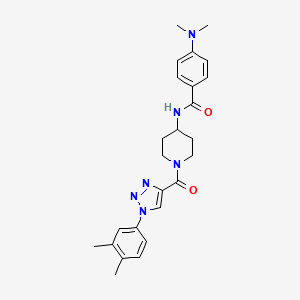
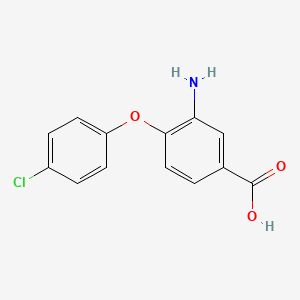
![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)
